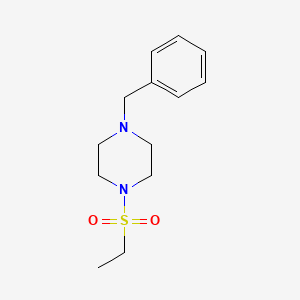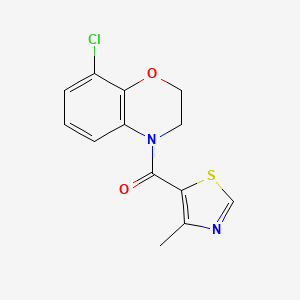
1-Benzyl-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(ethylsulfonyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group attached to one nitrogen atom and an ethylsulfonyl group attached to the other nitrogen atom of the piperazine ring. It has a molecular formula of C18H29N3O2S and a molecular weight of 351.507 Da .
Preparation Methods
The synthesis of 1-Benzyl-4-(ethylsulfonyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-benzylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.
Chemical Reactions Analysis
1-Benzyl-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Benzyl-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as an antidepressant or antipsychotic agent, is ongoing. It has shown promise in modulating neurotransmitter systems.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to affect the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. By binding to these receptors, the compound can modulate neurotransmitter release and uptake, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
1-Benzyl-4-(ethylsulfonyl)piperazine can be compared to other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant and euphoric properties, BZP has been used recreationally and studied for its potential therapeutic effects.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is used in the synthesis of antidepressant drugs and has been studied for its psychoactive effects.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP has been studied for its effects on the central nervous system.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, allows for unique interactions and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPOCKDPBGDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(6-oxa-9-azaspiro[4.5]decan-9-yl)pyrrolidin-2-one](/img/structure/B7615443.png)
![3-(6-Oxa-9-azaspiro[4.5]decan-9-yl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7615450.png)



![1-[(1-Cyclopentylpyrazol-3-yl)methyl]piperidine](/img/structure/B7615491.png)
![3-[(3-Methylphenyl)methyl]quinazolin-4-one](/img/structure/B7615495.png)
![3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
![9-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615526.png)
![9-(Pyridin-4-ylmethyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615527.png)


![2-Methyl-1-[2-(1-methylsulfonylpiperidin-4-yl)ethyl]piperidine](/img/structure/B7615543.png)
